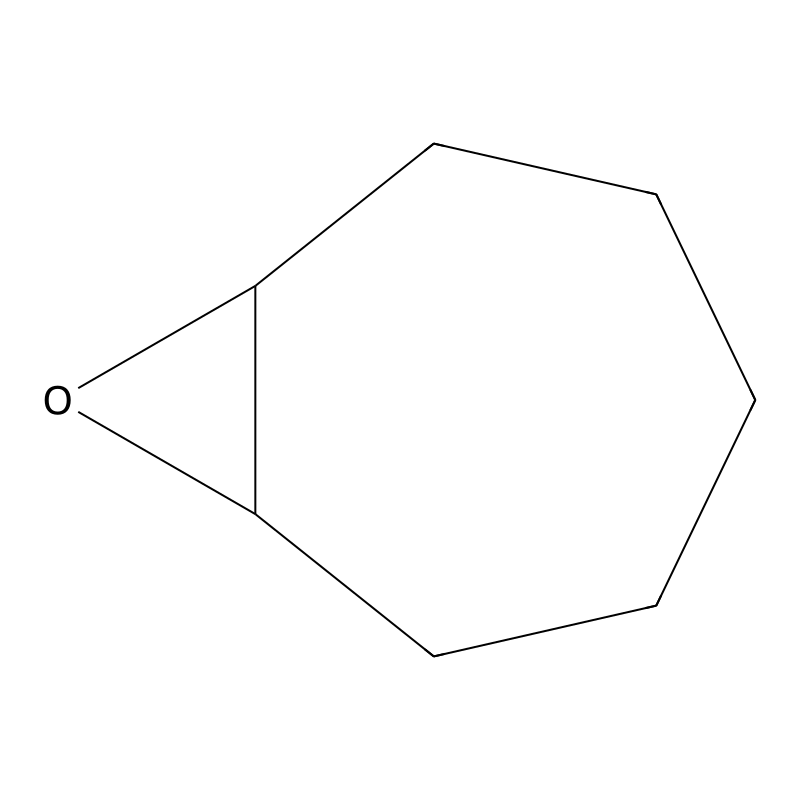

1,2-Epoxycycloheptane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

8-Oxabicyclo[5.1.0]octane, also known as bicyclo[3.2.1]octane-8-ol, is a bicyclic organic compound with the chemical formula C7H12O. It is a colorless liquid with a characteristic odor. Some basic properties of 8-Oxabicyclo[5.1.0]octane are readily available through scientific databases like PubChem [].

Potential Applications

Scientific research into 8-Oxabicyclo[5.1.0]octane is ongoing, but limited information is publicly available. Some studies have explored its potential use as a:

- Synthetic Intermediate: Due to its specific ring structure, 8-Oxabicyclo[5.1.0]octane may serve as a building block for the synthesis of more complex molecules with desired properties.

1,2-Epoxycycloheptane is a cyclic epoxide with the molecular formula C₇H₁₂O and a molecular weight of approximately 112.172 g/mol. It features a three-membered epoxide ring that is highly strained, contributing to its reactivity. This compound is characterized by its colorless to light yellow liquid appearance and has a boiling point of around 102 °C. The presence of the epoxide functional group makes it a valuable intermediate in organic synthesis and materials science .

- Flammability: Flammable liquid. Flash point data not readily available, but caution is advised [].

- Toxicity: Data on the specific toxicity of 1,2-epoxycycloheptane is limited. However, it is likely to be an irritant to the skin, eyes, and respiratory system based on its chemical properties [].

- Reactivity: Can react exothermically with strong acids and bases [].

- Ring Opening Reactions: The epoxide can be opened by nucleophiles such as alcohols or amines, leading to the formation of diols or amines. For example, nucleophilic attack by lithium aluminum hydride or sodium methoxide can lead to ring opening and subsequent functionalization of the compound .

- Polymerization: Under certain conditions, 1,2-epoxycycloheptane can participate in polymerization reactions, forming larger polymeric structures that may find applications in coatings and adhesives.

- Electrophilic Reactions: The compound can also react as an electrophile in various substitution reactions due to the electron-deficient nature of the epoxide carbon atoms.

Epoxides, including 1,2-epoxycycloheptane, are known to exhibit biological activity due to their ability to interact with various biological targets. They can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to biological effects such as cytotoxicity or mutagenicity. Studies have shown that epoxides can influence cellular pathways and may have implications in drug development and toxicology .

1,2-Epoxycycloheptane can be synthesized through several methods:

- Epoxidation of Cycloheptene: One common method involves the reaction of cycloheptene with peracids (such as m-chloroperbenzoic acid) under mild conditions to form the corresponding epoxide.

- Halohydrin Formation: Another approach is to generate a halohydrin from cycloheptene followed by treatment with a base to induce an intramolecular cyclization that forms the epoxide.

- Catalytic Methods: Recent advancements have introduced catalytic systems that allow for more efficient epoxidation processes using transition metal catalysts.

1,2-Epoxycycloheptane has several applications in various fields:

- Chemical Intermediates: It serves as an important building block in organic synthesis for the production of pharmaceuticals and agrochemicals.

- Polymer Science: Due to its reactive nature, it is utilized in creating epoxy resins which are used in coatings, adhesives, and composite materials.

- Research Tool: Its reactivity makes it useful in studying reaction mechanisms and biological interactions.

Research into the interactions of 1,2-epoxycycloheptane has revealed its potential effects on biological systems. For instance, studies have indicated that it can interact with cellular components leading to alterations in metabolic pathways. Understanding these interactions is crucial for assessing both its utility in drug design and its safety profile in industrial applications .

Several compounds share structural similarities with 1,2-epoxycycloheptane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Epoxycyclopentane | Cyclic Epoxide | Smaller ring size; less strain than cycloheptane |

| 1,2-Epoxycyclohexane | Cyclic Epoxide | More common in industrial applications; higher stability |

| 1,2-Epoxy-3-methylbutane | Open-chain Epoxide | Linear structure; used in different synthetic pathways |

| 1,2-Epoxybutane | Open-chain Epoxide | Smaller size; utilized in simpler organic reactions |

Uniqueness

1,2-Epoxycycloheptane stands out due to its seven-membered ring structure which introduces significant strain compared to smaller cyclic epoxides. This strain enhances its reactivity and makes it a valuable intermediate for specific synthetic applications that require high reactivity levels.

Ring Strain Analysis: Angle Strain versus Torsional Strain Contributions

1,2-Epoxycycloheptane exhibits a unique combination of strain energy contributions arising from both its seven-membered cycloheptane ring and the fused three-membered epoxide ring. Understanding the individual contributions of angle strain and torsional strain is crucial for comprehending the compound's reactivity and conformational behavior [1] [2] [3].

Epoxide Ring Strain Analysis

The epoxide functionality in 1,2-epoxycycloheptane contributes significantly to the overall strain energy of the molecule. Epoxides are inherently strained three-membered heterocycles with ring strain energies of approximately 27-28 kilocalories per mole [4] [5]. This high strain energy results primarily from angle strain, as the carbon-carbon-oxygen bond angles in the epoxide ring are forced to deviate dramatically from the ideal tetrahedral angle of 109.5 degrees to approximately 60 degrees [6] [5].

The angle strain in the epoxide ring of 1,2-epoxycycloheptane is calculated as the deviation from ideal bond angles: (109.5° - 60°) = 49.5° per bond angle. This substantial deviation from ideality results in poor orbital overlap and weakened carbon-carbon and carbon-oxygen bonds within the three-membered ring [7] [8]. Additionally, the epoxide ring experiences significant torsional strain due to the enforced eclipsing of all substituents around the ring, as no bond rotation is possible in the rigid three-membered system [6] [5].

Seven-Membered Ring Strain Contributions

The cycloheptane portion of 1,2-epoxycycloheptane exhibits a total ring strain energy of 6.0-6.3 kilocalories per mole, corresponding to 0.9 kilocalories per mole per methylene unit [3] [9] [10]. Unlike smaller rings that experience primarily angle strain, seven-membered rings are large enough to adopt non-planar conformations that minimize angle strain while introducing other forms of strain.

Angle Strain in Seven-Membered Rings: If cycloheptane were constrained to a planar conformation, the internal bond angles would be 128.5 degrees, representing a deviation of 19 degrees from the ideal tetrahedral angle [3] [11]. However, cycloheptane adopts puckered conformations that bring the actual bond angles much closer to 109.5 degrees, effectively minimizing angle strain [12] [10].

Torsional and Steric Strain Dominance: The primary source of strain in cycloheptane and its derivatives is torsional strain resulting from eclipsing or partially eclipsing interactions between carbon-hydrogen bonds on adjacent carbons [3] [9] [10]. Additionally, transannular strain or steric strain occurs when substituents or hydrogen atoms across the ring come into unfavorable van der Waals contact [13] [12].

Strain Energy Comparison Data

| Ring System | Total Strain Energy (kcal/mol) | Strain per CH₂ (kcal/mol) | Primary Strain Type |

|---|---|---|---|

| Cyclopropane | 27.4-27.6 | 9.1-9.2 | Angle + Torsional |

| Cyclobutane | 26.3-26.4 | 6.6 | Angle + Torsional |

| Cyclopentane | 5.8-6.5 | 1.2-1.3 | Torsional |

| Cyclohexane | 0-0.1 | 0 | None |

| Cycloheptane | 6.0-6.3 | 0.9 | Torsional + Steric |

| Cyclooctane | 9.5 | 1.2 | Torsional + Steric |

| Epoxide (oxirane) | 27-28 | N/A | Angle |

| Cyclohexene oxide | 19.5 | N/A | Ring + Epoxide |

| Cyclopentene oxide | 21.8 | N/A | Ring + Epoxide |

The strain energy in 1,2-epoxycycloheptane represents a combination of the cycloheptane ring strain (approximately 6 kcal/mol) and the epoxide strain (approximately 27 kcal/mol), though the actual value may be somewhat different due to electronic and conformational interactions between the two ring systems [4] [14].

Comparative Cycloaliphatic Epoxide Conformational Dynamics

The conformational behavior of 1,2-epoxycycloheptane can be understood by examining its position within the broader family of cycloaliphatic epoxides and comparing its properties with related compounds of different ring sizes [13] [12] [15].

Seven-Membered Ring Conformational Flexibility

Seven-membered rings occupy a unique position in the conformational landscape of cyclic compounds. Unlike the well-defined chair conformations of cyclohexane or the limited envelope conformations of cyclopentane, cycloheptane and its derivatives exhibit multiple low-energy conformations that rapidly interconvert at room temperature [13] [12] [16].

The most stable conformations of cycloheptane include twist-chair and twist-boat forms, which represent compromises between minimizing torsional strain and avoiding unfavorable transannular interactions [12] [16]. These conformations are characterized by:

- Twist-chair conformations: Similar to cyclohexane chairs but with additional puckering to accommodate the extra methylene unit

- Twist-boat conformations: Boat-like arrangements with twisted geometry to minimize eclipsing interactions

- Chair-envelope hybrid forms: Intermediate conformations combining elements of chair and envelope structures

Epoxide Conformational Constraints

The presence of the epoxide ring in 1,2-epoxycycloheptane significantly restricts the conformational freedom of the seven-membered ring system. The epoxide bridge introduces several important effects [15] [17]:

Conformational Locking: The rigid three-membered epoxide ring fixes the relative positions of two adjacent carbons in the cycloheptane ring, reducing the number of accessible conformations compared to the parent cycloheptane [15].

Electronic Effects: The electronegative oxygen atom in the epoxide ring influences the electron density distribution in the seven-membered ring, potentially affecting the preferred conformations through electrostatic interactions [15].

Steric Constraints: The epoxide oxygen creates additional steric bulk that must be accommodated in the overall molecular conformation, favoring conformations that minimize unfavorable interactions [18] [17].

Comparative Analysis with Related Epoxides

| Compound | Ring Size | Molecular Weight | Boiling Point (°C) | Strain Energy (kcal/mol) | Conformational Behavior |

|---|---|---|---|---|---|

| 1,2-Epoxycyclopentane | 5-membered | 84.12 | 102 | ~22 | Envelope conformation |

| Cyclohexene oxide | 6-membered | 98.14 | 129-130 | ~19.5 | Chair/boat equilibrium |

| 1,2-Epoxycycloheptane | 7-membered | 112.17 | 148.9 | Estimated ~17-20 | Multiple twist conformations |

| Cyclooctene oxide | 8-membered | 126.20 | ~170 | Estimated ~15-18 | Boat-chair conformations |

Five-Membered Ring Systems: 1,2-Epoxycyclopentane adopts primarily envelope conformations where one carbon atom lies out of the plane formed by the other four atoms. The epoxide bridge constrains the ring to maintain this envelope geometry with limited conformational flexibility [19] [6].

Six-Membered Ring Systems: Cyclohexene oxide exhibits the most restricted conformational behavior due to the well-defined chair preference of six-membered rings. The epoxide bridge locks the cyclohexane ring in conformations that maintain near-ideal bond angles while accommodating the strained three-membered ring [20] [21] [22].

Eight-Membered Ring Systems: Medium rings like cyclooctene oxide display increased conformational complexity with multiple boat-chair arrangements available. These larger rings can better accommodate the geometric constraints imposed by the epoxide bridge [12] [23].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1,2-epoxycycloheptane provides crucial structural information and confirms the presence of both the seven-membered ring and the epoxide functionality [24] [25] [26].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance: The proton nuclear magnetic resonance spectrum of 1,2-epoxycycloheptane exhibits characteristic signals that reflect the molecular structure and conformational dynamics [24] [25].

Epoxide Protons: The protons directly attached to the epoxide ring carbons appear as complex multiplets in the region of 3.08-3.14 parts per million. This downfield shift is characteristic of protons adjacent to the electronegative epoxide oxygen [24] [25].

Ring Methylene Protons: The remaining protons of the seven-membered ring appear as overlapping multiplets in the range of 1.2-2.0 parts per million. The complex splitting patterns reflect the conformational mobility of the cycloheptane ring and the magnetic non-equivalence of protons in different conformational environments [27] [25].

¹³C Nuclear Magnetic Resonance: Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [25].

Epoxide Carbons: The carbons participating in the epoxide ring typically appear in the region of 55-60 parts per million, characteristic of carbons bonded to oxygen in strained ring systems [25].

Ring Carbons: The remaining carbons of the cycloheptane ring appear in the aliphatic region between 20-35 parts per million, with chemical shifts depending on their proximity to the epoxide functionality [25].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups in 1,2-epoxycycloheptane [28] [29] [22].

C-H Stretching Vibrations: Alkyl carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, consistent with saturated hydrocarbons [28] [29].

Epoxide Characteristic Bands: The epoxide functionality gives rise to characteristic carbon-oxygen-carbon stretching vibrations in the region of 1200-1300 wavenumbers. These bands are diagnostic for the presence of the three-membered oxirane ring [28] [29] [22].

Ring Deformation Modes: The seven-membered ring contributes various carbon-carbon stretching and methylene bending vibrations in the regions of 1000-1200 and 1350-1500 wavenumbers, respectively [28] [29].

Mass Spectrometry

Mass spectrometric analysis of 1,2-epoxycycloheptane provides molecular weight confirmation and fragmentation pattern information [26].

Molecular Ion: The molecular ion peak appears at mass-to-charge ratio 112, confirming the molecular weight of 112.17 atomic mass units [26].

Fragmentation Patterns: The mass spectrum exhibits characteristic fragmentation patterns including:

- Loss of methylene units (mass-to-charge ratio 98, corresponding to loss of 14 atomic mass units)

- Epoxide ring opening fragments in the range of mass-to-charge ratio 39-55

- Base peaks typically appearing around mass-to-charge ratio 67-83, representing stable fragment ions formed through ring opening and rearrangement processes [26]

Spectroscopic Data Summary

| Technique | Assignment | Chemical Shift/Wavenumber/m/z | Notes |

|---|---|---|---|

| ¹H NMR | Epoxide protons (C-H) | 3.11-3.12 ppm | Characteristic downfield shift due to epoxide oxygen |

| ¹H NMR | Methylene protons (CH₂) | 1.4-2.0 ppm | Complex multiplet pattern |

| ¹³C NMR | Epoxide carbons | 55-60 ppm (typical) | Typical epoxide carbon chemical shifts |

| ¹³C NMR | Ring methylene carbons | 20-35 ppm (typical) | Cycloheptane ring carbons |

| IR Spectroscopy | C-H stretching | 2800-3000 cm⁻¹ | Alkyl C-H stretching vibrations |

| IR Spectroscopy | C-O-C epoxide stretching | 1200-1300 cm⁻¹ | Characteristic epoxide C-O stretching |

| Mass Spectrometry | Molecular ion peak [M]⁺ | m/z 112 | Molecular ion confirms molecular weight |

| Mass Spectrometry | Base peak | m/z 67-83 (typical) | Common fragmentation patterns |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant